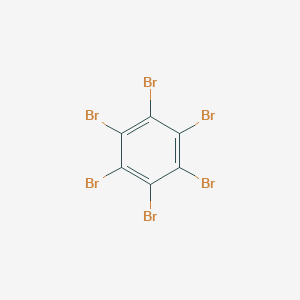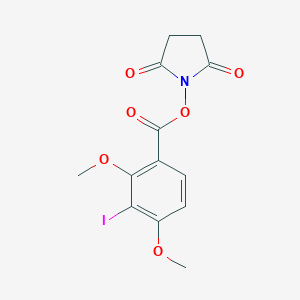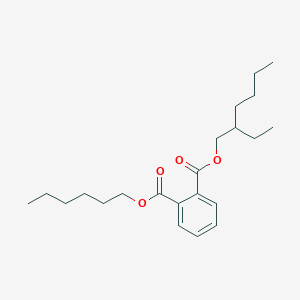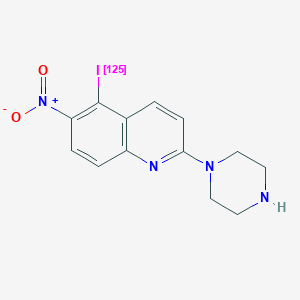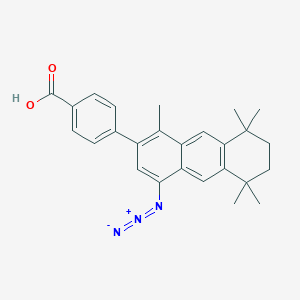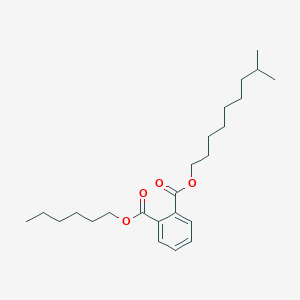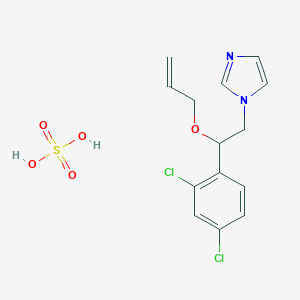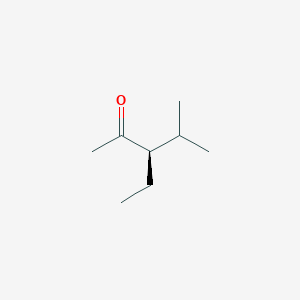
(3R)-3-Ethyl-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Ethyl-4-methylpentan-2-one, also known as Leptospermone, is a natural compound that is found in the essential oils of various plants. It has gained significant attention in recent years due to its potential as a therapeutic agent in various fields of research.
Mecanismo De Acción
The exact mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. It has also been found to activate various antioxidant enzymes, which help to neutralize harmful free radicals in the body.
Efectos Bioquímicos Y Fisiológicos
(3R)-3-Ethyl-4-methylpentan-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects, which help to reduce oxidative stress and inflammation in the body. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its natural origin. It is extracted from plants, which makes it a safer alternative to synthetic compounds. Additionally, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new therapeutics. However, one of the main limitations of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are various future directions for the research of (3R)-3-Ethyl-4-methylpentan-2-one. One potential direction is the development of new therapeutics for the treatment of various diseases. It has been found to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of new methods for the synthesis and purification of (3R)-3-Ethyl-4-methylpentan-2-one. This could help to improve the efficiency and yield of the extraction process. Additionally, further research is needed to fully understand the mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one and its potential therapeutic applications.
Conclusion:
In conclusion, (3R)-3-Ethyl-4-methylpentan-2-one is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, its natural origin and low toxicity profile make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (3R)-3-Ethyl-4-methylpentan-2-one involves the isolation of the compound from the essential oils of various plants. One of the most common methods of extraction is steam distillation. The essential oils are subjected to steam, which causes the oils to evaporate. The vapors are then condensed, and the resulting liquid is collected. The liquid is then subjected to various purification methods, such as column chromatography, to isolate the (3R)-3-Ethyl-4-methylpentan-2-one.
Aplicaciones Científicas De Investigación
(3R)-3-Ethyl-4-methylpentan-2-one has been extensively researched for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
125873-76-9 |
|---|---|
Nombre del producto |
(3R)-3-Ethyl-4-methylpentan-2-one |
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
Clave InChI |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
SMILES canónico |
CCC(C(C)C)C(=O)C |
Sinónimos |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



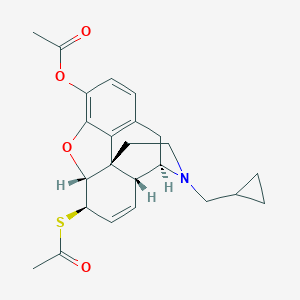
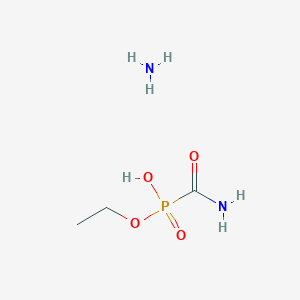
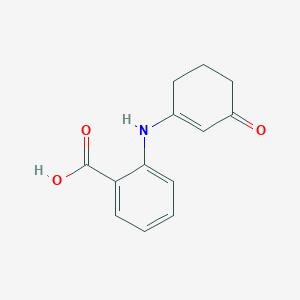
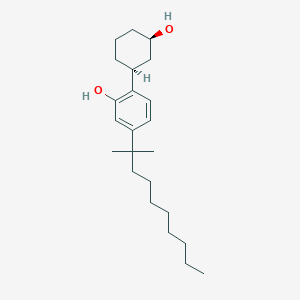
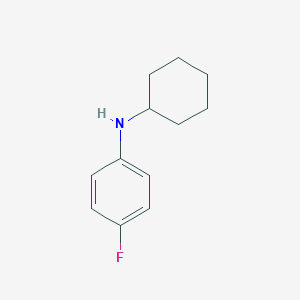
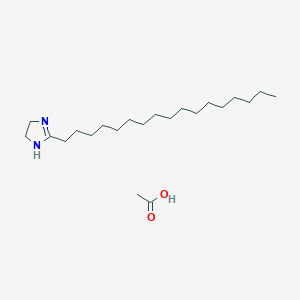
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
